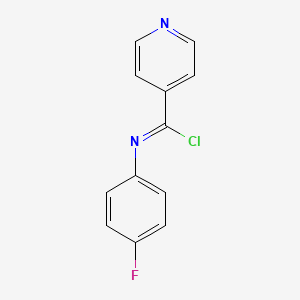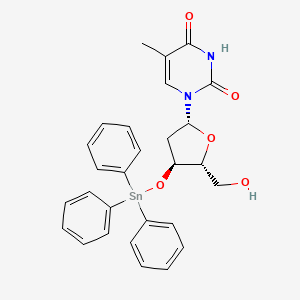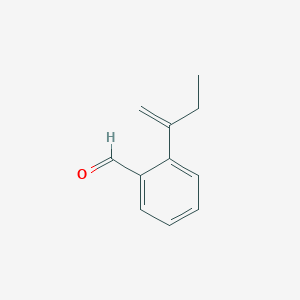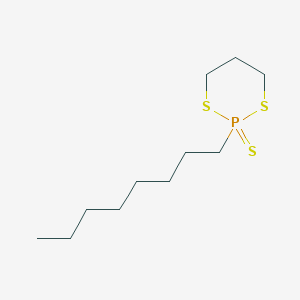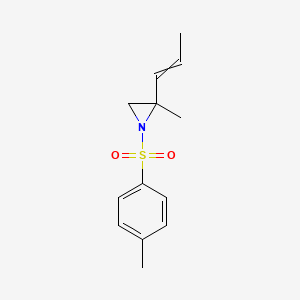![molecular formula C24H18N4O5 B12533534 N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both quinoline and benzamide moieties in its structure suggests that it may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Ulmann condensation of o-chlorobenzoic acid with aniline in the presence of potassium carbonate.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through subsequent reactions, such as bromination and hydrolysis.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the quinoline derivative with 4-nitrobenzoyl chloride under basic conditions.
Final Condensation: The final step involves the condensation of the quinoline derivative with the benzamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of an amino-substituted benzamide derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial activities.
作用機序
The mechanism of action of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The nitrobenzamide moiety may also contribute to its biological activity by interacting with cellular proteins and disrupting their function .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their diverse biological activities and used in drug development.
Quinoline-2,4-diones: Display different tautomeric forms and have significant pharmacological importance.
Benzamides: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide is unique due to the combination of the quinoline and benzamide moieties in its structure. This combination may result in synergistic effects, enhancing its biological activity and making it a promising candidate for further research and development.
特性
分子式 |
C24H18N4O5 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H18N4O5/c1-15(25-26-23(30)16-11-13-18(14-12-16)28(32)33)21-22(29)19-9-5-6-10-20(19)27(24(21)31)17-7-3-2-4-8-17/h2-14,29H,1H3,(H,26,30)/b25-15+ |
InChIキー |
YANZJGHBWYYVSX-MFKUBSTISA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
正規SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


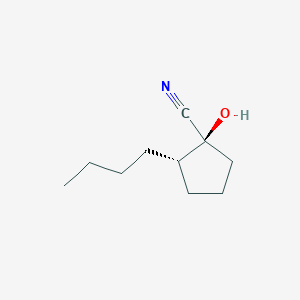
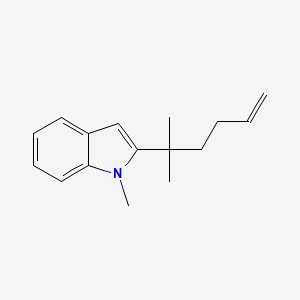
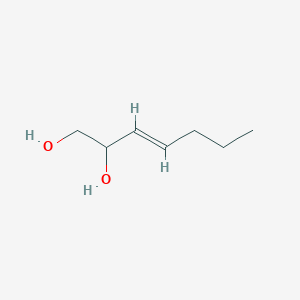

![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
